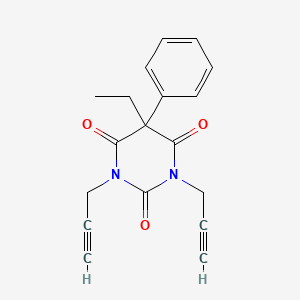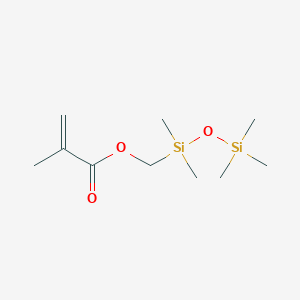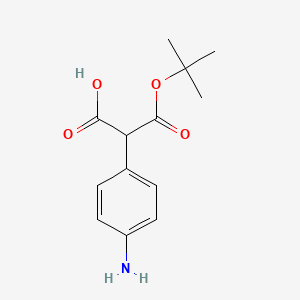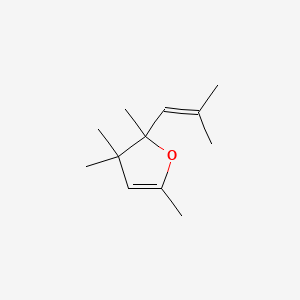
2-(Dimethylamino)-N,N,N-trimethylanilinium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethylamino)-N,N,N-trimethylanilinium iodide is a quaternary ammonium compound derived from aniline It features a dimethylamino group and three methyl groups attached to the nitrogen atom of the aniline ring, with an iodide counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-N,N,N-trimethylanilinium iodide typically involves the methylation of N,N-dimethylaniline. One common method is the reaction of N,N-dimethylaniline with iodomethane in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
C6H5N(CH3)2+CH3I→C6H5N(CH3)3+I−
The reaction is usually carried out in an organic solvent such as benzene or toluene at room temperature. The product, this compound, is then isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the same basic reaction but is optimized for large-scale production with considerations for safety, efficiency, and cost-effectiveness.
化学反应分析
Types of Reactions
2-(Dimethylamino)-N,N,N-trimethylanilinium iodide undergoes several types of chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.
Oxidation Reactions: The compound can be oxidized to form N-oxide derivatives.
Reduction Reactions: Reduction can lead to the formation of secondary amines.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in aqueous or alcoholic solutions with the desired nucleophile.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Reactions: Products include various quaternary ammonium salts.
Oxidation Reactions: Products include N-oxide derivatives.
Reduction Reactions: Products include secondary amines and tertiary amines.
科学研究应用
2-(Dimethylamino)-N,N,N-trimethylanilinium iodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of dyes and pigments.
作用机制
The mechanism of action of 2-(Dimethylamino)-N,N,N-trimethylanilinium iodide involves its interaction with biological membranes. The compound can disrupt membrane integrity by inserting itself into the lipid bilayer, leading to increased permeability. This property is exploited in drug delivery systems to enhance the uptake of therapeutic agents.
相似化合物的比较
Similar Compounds
N,N-Dimethylaniline: A precursor to 2-(Dimethylamino)-N,N,N-trimethylanilinium iodide.
Tetramethylammonium iodide: Another quaternary ammonium compound with similar properties.
Trimethylphenylammonium iodide: Similar structure but with different substituents on the aromatic ring.
Uniqueness
This compound is unique due to its specific combination of a dimethylamino group and three methyl groups on the nitrogen atom, which imparts distinct chemical and physical properties. Its ability to act as a phase transfer catalyst and disrupt biological membranes sets it apart from other similar compounds.
属性
CAS 编号 |
2427-09-0 |
|---|---|
分子式 |
C11H19IN2 |
分子量 |
306.19 g/mol |
IUPAC 名称 |
[2-(dimethylamino)phenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C11H19N2.HI/c1-12(2)10-8-6-7-9-11(10)13(3,4)5;/h6-9H,1-5H3;1H/q+1;/p-1 |
InChI 键 |
PGLJQIGWMGBYRA-UHFFFAOYSA-M |
规范 SMILES |
CN(C)C1=CC=CC=C1[N+](C)(C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-4-methylphenol](/img/structure/B14747523.png)
![[(8S,9R,10S,11S,13S,14S,17S)-9-chloro-11-fluoro-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14747525.png)

![2-{[(Benzyloxy)carbonyl]amino}phenyl acetate](/img/structure/B14747533.png)
![2,3,8,10-Tetrahydroxy-9,11-bis(3-methyl-2-buten-1-yl)-6-(2-methyl-1-propen-1-yl)-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran-7-one](/img/structure/B14747537.png)






![5-(1H-indazol-5-yloxymethyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B14747591.png)
